![molecular formula C18H26O4 B14331793 Oxetane, 3,3'-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl- CAS No. 111090-66-5](/img/structure/B14331793.png)
Oxetane, 3,3'-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxetane, 3,3’-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-] is a heterocyclic organic compound characterized by a four-membered ring containing three carbon atoms and one oxygen atom. This compound is part of the oxetane family, which is known for its unique ring structure that imparts significant ring strain, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxetane compounds typically involves the formation of the oxetane ring through various methods. One common approach is the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures, yielding oxetane with a moderate yield . Another method involves the Paternò–Büchi reaction, which forms the oxetane ring through a photochemical [2+2] cycloaddition of carbonyl compounds with alkenes . Additionally, diol cyclization and decarboxylation of six-membered cyclic carbonates are also employed to synthesize oxetane derivatives .
Industrial Production Methods
In industrial settings, the production of oxetane, 3,3’-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-] can be scaled up using solvent-free melt synthesis. This method involves the use of functional epoxy monomers as co-monomers to target specific end-use applications . The process is designed to be cost-effective and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxetane compounds undergo various chemical reactions, including:
Oxidation: Oxetanes can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of oxetanes can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of substituted oxetanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions include carbonyl compounds, alcohols, and various substituted oxetanes, depending on the specific reagents and conditions used .
Scientific Research Applications
Oxetane, 3,3’-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-] has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential use in drug delivery systems due to its unique ring structure.
Mechanism of Action
The mechanism of action of oxetane compounds involves the ring strain of the four-membered ring, which makes them highly reactive intermediates. The ring strain facilitates various chemical reactions, including ring-opening polymerizations and nucleophilic substitutions . The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the oxetane ring.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Bis(chloromethyl)oxetane
- 3,3-Bis(azidomethyl)oxetane
- 2-Methyloxetane
- 3-Methyloxetane
- 3-Azidooxetane
- 3-Nitrooxetane
- 3,3-Dimethyloxetane
- 3,3-Dinitrooxetane
Uniqueness
Oxetane, 3,3’-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-] is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the phenylenebis(oxymethylene) group enhances its reactivity and makes it suitable for specialized applications in polymer chemistry and materials science .
Properties
CAS No. |
111090-66-5 |
|---|---|
Molecular Formula |
C18H26O4 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-ethyl-3-[[3-[(3-ethyloxetan-3-yl)methoxy]phenoxy]methyl]oxetane |
InChI |
InChI=1S/C18H26O4/c1-3-17(9-19-10-17)13-21-15-6-5-7-16(8-15)22-14-18(4-2)11-20-12-18/h5-8H,3-4,9-14H2,1-2H3 |
InChI Key |
FHFOJGCIXOUQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)COC2=CC(=CC=C2)OCC3(COC3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


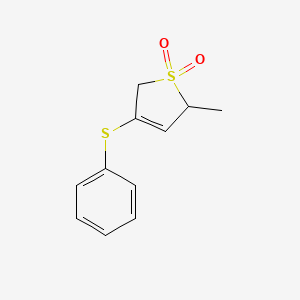
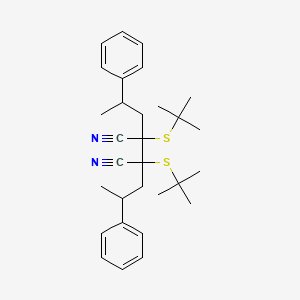

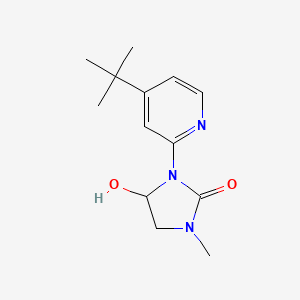
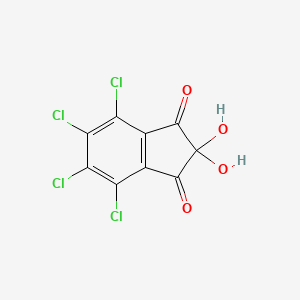
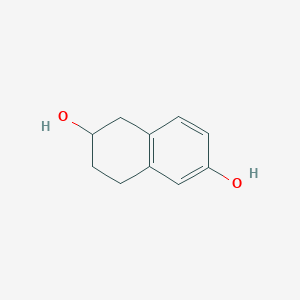
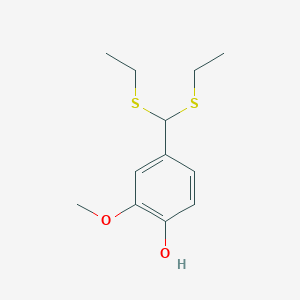
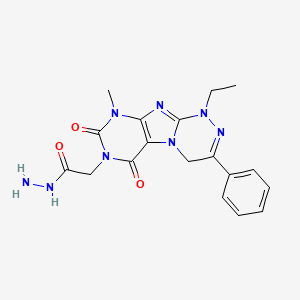
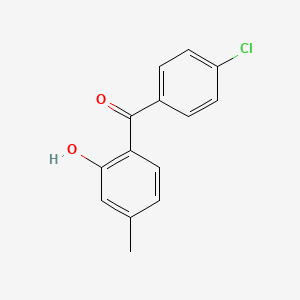
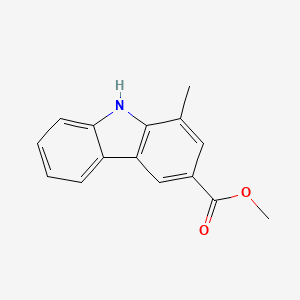
![Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-](/img/structure/B14331773.png)
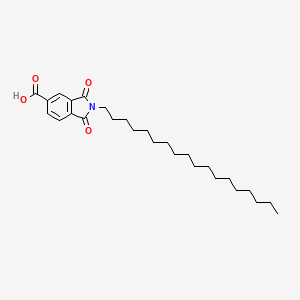
![[(4-Ethenylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14331791.png)

